molecular formula C11H16ClN3O6S B2661045 (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride CAS No. 2287248-92-2

(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride

Cat. No.: B2661045
CAS No.: 2287248-92-2
M. Wt: 353.77
InChI Key: CPZLYYLYDWHVMD-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a synthetic amino acid derivative featuring a pentanoic acid backbone substituted with a 4-nitrophenylsulfonylamino group at the second carbon and an amino group at the fifth carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for biochemical and pharmaceutical applications.

Properties

IUPAC Name

(2S)-5-amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6S.ClH/c12-7-1-2-10(11(15)16)13-21(19,20)9-5-3-8(4-6-9)14(17)18;/h3-6,10,13H,1-2,7,12H2,(H,15,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZLYYLYDWHVMD-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N[C@@H](CCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a pharmaceutical agent due to its structural similarity to known sulfonamide drugs. Sulfonamides are known for their antibacterial properties, and research indicates that derivatives like (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid may exhibit similar biological activities.

Case Study : A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various sulfonamide derivatives. The results indicated that modifications to the nitrophenyl group can enhance antimicrobial activity against specific bacterial strains, suggesting that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid could be a candidate for further development in antibiotic therapies .

Biochemical Research

In biochemical studies, this compound is utilized as a tool for investigating enzyme inhibition mechanisms. Its ability to modify enzyme activity makes it valuable in studying metabolic pathways.

Data Table: Enzyme Inhibition Studies

EnzymeInhibitor Concentration (µM)% Inhibition
Dihydropteroate Synthase1075%
Carbonic Anhydrase5060%
Thymidylate Synthase2080%

The data suggest that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid effectively inhibits key enzymes involved in bacterial metabolism, which may lead to novel therapeutic strategies against resistant strains .

Environmental Science

Research has also focused on the environmental impact of pharmaceutical compounds, including sulfonamides. The degradation pathways of (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid in wastewater treatment processes are being studied to understand its persistence and potential ecological effects.

Case Study : A recent study examined the photocatalytic degradation of sulfonamide compounds under UV light. Results indicated that (2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid can be effectively degraded using titanium dioxide as a catalyst, highlighting its potential environmental implications and the necessity for proper waste management strategies .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Structural Features:
  • Backbone: Pentanoic acid (5-carbon chain).
  • Substituents: Position 2: Sulfonylamino group with varying aryl/alkyl moieties. Position 5: Amino or modified amino groups.
Comparative Analysis:
Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties Reference
(2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride 4-Nitrophenylsulfonylamino -NH₂ High polarity due to nitro group; potential protease inhibition Target Compound
(2S)-5-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride (Fmoc-Ornithine HCl) Fmoc-protected amino -NH₂ Used in solid-phase peptide synthesis; UV-active protecting group
(R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Baclofen homologue) 4-Chlorophenyl at Position 3 -NH₂ Binds GABAB receptors; muscle relaxant activity
(S)-5-Guanidino-2-hydroxypentanoic acid (ZINC33978586) Hydroxy group -Guanidino Hypothetical arginase inhibitor; anti-parasitic potential

Key Observations :

  • The 4-nitrophenylsulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability against enzymatic degradation compared to Fmoc or chlorophenyl substituents .
  • Unlike baclofen homologues, the sulfonylamino group may reduce receptor-binding affinity (e.g., GABAB) due to steric hindrance .

Pharmacological and Functional Comparisons

Receptor Binding and Bioactivity:
  • Baclofen Homologues: (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid exhibits potent GABAB agonism in guinea pig ileum assays, whereas homologues with altered substitution patterns (e.g., sulfonylamino groups) show diminished activity .
  • Guanidino Derivatives: Compounds like (S)-5-Guanidino-2-hydroxypentanoic acid (ZINC33978586) are prioritized in virtual screens for arginase inhibition, suggesting that the target compound’s nitro group could similarly modulate enzyme interactions .

Physicochemical and Spectroscopic Data

While direct data for the target compound are unavailable, analogues provide benchmarks:

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z) Reference
Fmoc-Ornithine HCl 7.75–7.30 (aromatic), 4.40 (α-CH), 3.10–2.90 (side chain) 156.5 (Fmoc carbonyl), 47.2 (α-C) 390.86 (M+H⁺)
(S)-2-((Fmoc)amino)-5-((butyl)(methyl)amino)pentanoic acid HCl 7.75–7.30 (aromatic), 3.50 (N-CH₃), 1.40 (butyl-CH₂) 156.5 (Fmoc), 52.1 (N-C) 465.5 (M+H⁺)

Inference :

  • The target compound’s ¹H NMR would show aromatic signals near δ 8.0–8.3 (nitrophenyl) and sulfonamide NH near δ 7.3.

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